molecular formula C17H22BrNO3 B5150935 Ethyl 2-[(4-bromophenyl)carbamoyl]-2-cyclohexylacetate

Ethyl 2-[(4-bromophenyl)carbamoyl]-2-cyclohexylacetate

Cat. No.: B5150935
M. Wt: 368.3 g/mol
InChI Key: FSGVFASVTVGJSA-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-bromophenyl)carbamoyl]-2-cyclohexylacetate is an organic compound with a complex structure that includes a bromophenyl group, a carbamoyl group, and a cyclohexylacetate moiety

Preparation Methods

The synthesis of Ethyl 2-[(4-bromophenyl)carbamoyl]-2-cyclohexylacetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom at the desired position.

    Carbamoylation: The bromophenyl intermediate is then reacted with a carbamoylating agent to introduce the carbamoyl group.

    Cyclohexylacetate formation: The final step involves the esterification of the carbamoylated intermediate with cyclohexylacetic acid to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.

Chemical Reactions Analysis

Ethyl 2-[(4-bromophenyl)carbamoyl]-2-cyclohexylacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl or ester groups.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

Ethyl 2-[(4-bromophenyl)carbamoyl]-2-cyclohexylacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-bromophenyl)carbamoyl]-2-cyclohexylacetate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the carbamoyl and cyclohexylacetate moieties may influence the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-[(4-bromophenyl)carbamoyl]-2-cyclohexylacetate can be compared with similar compounds such as:

    Ethyl 2-[(4-chlorophenyl)carbamoyl]-2-cyclohexylacetate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.

    Ethyl 2-[(4-fluorophenyl)carbamoyl]-2-cyclohexylacetate: Contains a fluorine atom, leading to different electronic and steric effects.

    Ethyl 2-[(4-methylphenyl)carbamoyl]-2-cyclohexylacetate: The presence of a methyl group instead of bromine can influence the compound’s hydrophobicity and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(4-bromoanilino)-2-cyclohexyl-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO3/c1-2-22-17(21)15(12-6-4-3-5-7-12)16(20)19-14-10-8-13(18)9-11-14/h8-12,15H,2-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGVFASVTVGJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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